4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its molecular formula is with a molecular weight of 177.25 g/mol. The structure features a cyclopropyl group and a methyl group attached to the imidazo-pyridine framework, contributing to its unique chemical properties and potential biological activities
The applications of 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine span several fields: These applications highlight the compound's versatility and importance in both academic research and industrial contexts
The chemical reactivity of 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be attributed to the presence of nitrogen atoms in its ring structure, which can engage in nucleophilic and electrophilic reactions. Common reactions include: These reactions are essential for the synthesis of derivatives that may exhibit enhanced pharmacological properties. 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has shown notable biological activities. It is primarily studied for its potential as an enzyme inhibitor and receptor modulator. Specific areas of interest include: Research indicates that compounds with similar structures often exhibit significant anti-inflammatory and anti-cancer properties, suggesting that this compound could also have therapeutic potential in these areas. The synthesis of 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves cyclization reactions starting from appropriate precursors. A common method includes: This method can be scaled up for industrial production by optimizing conditions for yield and purity using continuous flow reactors. Interaction studies involving 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine focus on its binding affinity to various biological macromolecules. These studies often employ techniques such as: Such studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile. Several compounds share structural similarities with 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Here’s a comparison highlighting their uniqueness: These compounds illustrate variations in substituents that can significantly impact biological activity and chemical reactivity. The unique cyclopropyl group in 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine contributes to its distinct pharmacological profile compared to others listed above
Compound Name Molecular Formula Unique Features 3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Propyl group substitution affects hydrophobic interactions 4-Cyclopropyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Additional propyl group enhances lipophilicity 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine Chlorine substitution introduces different electronic properties
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